2-(3,4-Dichlorophenyl)benzonitrile
Overview
Description
2-(3,4-Dichlorophenyl)benzonitrile is an aromatic nitrile compound with the molecular formula C13H7Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring and a nitrile group (-CN) attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorobenzonitrile with a suitable reagent to introduce the phenyl group. For example, it can be prepared from 3,4-dichlorobenzamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,4-Dichlorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)benzonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzonitrile: Similar in structure but lacks the phenyl group.
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile with chlorine atoms at different positions.
2-Chlorobenzonitrile: Contains only one chlorine atom on the benzene ring.
Uniqueness
2-(3,4-Dichlorophenyl)benzonitrile is unique due to the presence of both the dichlorophenyl and benzonitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLFNBGSUJUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718402 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-58-1 | |
Record name | 3',4'-Dichloro[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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